molecular formula C13H14FNO3S B1197457 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate CAS No. 58086-67-2

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Cat. No. B1197457
Key on ui cas rn: 58086-67-2
M. Wt: 283.32 g/mol
InChI Key: HQWDKLAIDBOLFE-UHFFFAOYSA-M
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Patent
US04365067

Procedure details

2-fluoro-1-methylpyridinium tosylate is prepared by adding 18.6 g (0.1 mol.) of paratoluen sulphonate methyl ester to 9.7 g (0.1 mol.) of 2-fluoropyridine, heating the resultant mixture for about 20 minutes at 120° C. and cooling the heated mixture to yield 25 g of crystalline 2-fluoro-1-methylpyridinium tosylate (95%). This crystalline starting material is subsequently washed with ether and then dried.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)(=[O:5])=[O:4].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1>>[S:3]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)([O-:5])(=[O:4])=[O:2].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N+:15]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
9.7 g
Type
reactant
Smiles
FC1=NC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-fluoro-1-methylpyridinium tosylate is prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooling the heated mixture

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.FC1=[N+](C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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